molecular formula C11H14ClNO2 B8038587 (R)-1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER HCL

(R)-1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER HCL

Cat. No.: B8038587
M. Wt: 227.69 g/mol
InChI Key: GZCFAFBVBOGXRN-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride typically involves the asymmetric hydrogenation of quinoline derivatives. One common method is the biomimetic transfer hydrogenation using P-chiral, N-phosphoryl sulfonamide Brønsted acids as catalysts . This method is environmentally benign and metal-free, making it a preferred choice for the synthesis of enantioenriched tetrahydroquinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing chiral catalysts to ensure high enantioselectivity. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptidomimetic drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is unique due to its chiral nature, which imparts specific enantioselective properties. This makes it particularly valuable in the synthesis of enantioenriched compounds, which are crucial in the development of pharmaceuticals with specific biological activities.

Properties

IUPAC Name

methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFAFBVBOGXRN-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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